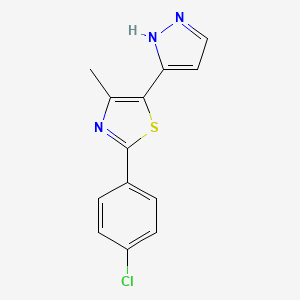

2-(4-氯苯基)-4-甲基-5-(1H-吡唑-3-基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound belonging to the thiazole family. It is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent dye in biochemistry and as a ligand in medicinal chemistry. Its structure is composed of a phenyl ring, a methyl group, a pyrazole ring and a thiazole ring. The compound is synthesized by a variety of methods, including the reaction of 4-chlorophenol with 3-methylimidazolium chloride, the reaction of 4-chlorophenylthiourea with 1-methylpyrazole, and the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole.

科学研究应用

合成与结构表征

Kariuki 等人 (2021) 的一项研究重点是合成异构噻唑,展示了高产率和适用于单晶衍射研究。这些发现表明对类似化合物进行详细结构分析的潜力,这对于了解它们的化学性质和相互作用至关重要 (Kariuki、Abdel-Wahab 和 El‐Hiti,2021)。

计算分析和分子对接

Viji 等人 (2020) 利用 DFT 计算和分子对接研究了噻唑衍生物的分子结构和生物学效应。这项研究展示了该化合物与生物分子的相互作用,为其潜在的治疗应用提供了见解 (Viji、Balachandran、Babiyana、Narayana 和 Saliyan,2020)。

缓蚀

Saraswat 和 Yadav (2020) 的研究探索了喹喔啉衍生物作为低碳钢缓蚀剂的用途。本研究的结果突出了噻唑衍生物在保护金属免受腐蚀方面的潜在应用,这对于工业应用至关重要 (Saraswat 和 Yadav,2020)。

抗菌和抗癌活性

Viji 等人 (2020) 的另一项研究调查了噻唑化合物的抗菌和抗癌活性。结果表明具有显着的生物活性,表明在开发新的抗菌和抗癌剂中具有潜在用途 (Viji、Revathi、Balachandran、Babiyana、Narayana 和 Salian,2020)。

抗真菌活性

B'Bhatt 和 Sharma (2017) 合成了新型噻唑衍生物并测试了它们的抗菌和抗真菌活性。这项研究有助于开发新的抗真菌剂,突出了噻唑衍生物的治疗潜力 (B'Bhatt 和 Sharma,2017)。

作用机制

Target of Action

The compound 2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is structurally similar to the fungicide Pyraclostrobin . Pyraclostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

As a quinone outside inhibitor (QoI) , Pyraclostrobin inhibits the mitochondrial respiration by binding to the cytochrome-bc1 complex . This binding prevents the normal flow of electrons within the complex, leading to a reduction in the production of ATP . ATP is an essential energy source for many cellular processes, so its reduction can lead to the death of the fungal cell .

Biochemical Pathways

The inhibition of the cytochrome-bc1 complex disrupts the electron transport chain, which is a part of the larger biochemical pathway of cellular respiration . This disruption leads to a decrease in ATP production, affecting downstream processes that rely on ATP, such as nutrient uptake, growth, and reproduction .

Result of Action

The primary result of the action of this compound is the death of the fungal cell due to energy deprivation . By inhibiting ATP production, the compound prevents the cell from carrying out essential processes, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Additionally, resistant populations of fungi have been identified, indicating that the use of this compound could lead to the development of resistance .

属性

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJYRFWTRCHDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)

![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)

![N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2896573.png)

![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)

![1-(4-Methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2896577.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)